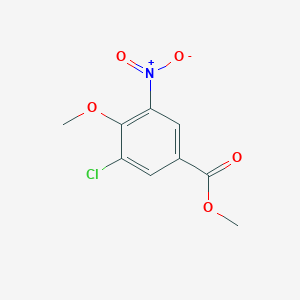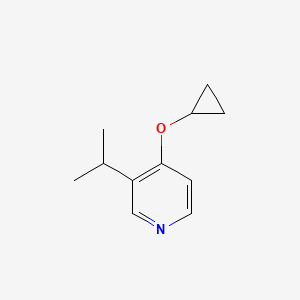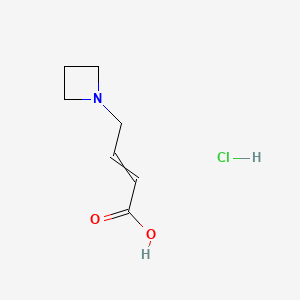
Methyl 3-chloro-4-methoxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5. It is a derivative of benzoic acid and is characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-methoxy-5-nitrobenzoate can be synthesized starting from 3-chloro-4-methoxy-5-nitrobenzoic acid. The esterification of this acid with methanol in the presence of an acid catalyst, such as sulfuric acid, yields the desired methyl ester . The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-4-methoxy-5-aminobenzoate.
Hydrolysis: 3-chloro-4-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-chloro-4-methoxy-5-nitrobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-methoxy-5-nitrobenzoate depends on its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chloro group can be involved in nucleophilic substitution reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological contexts.
Comparison with Similar Compounds
- Methyl 4-chloro-3-methoxy-5-nitrobenzoate
- Methyl 3-chloro-5-methoxy-4-nitrobenzoate
- Methyl 3,4,5-trimethoxybenzoate
Comparison: Methyl 3-chloro-4-methoxy-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial purposes .
Properties
Molecular Formula |
C9H8ClNO5 |
|---|---|
Molecular Weight |
245.61 g/mol |
IUPAC Name |
methyl 3-chloro-4-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |
InChI Key |
QXXWNSCAKZQLRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)


![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)


![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)





![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
